2-Amino-3,5-difluorobenzoic acid

概述

描述

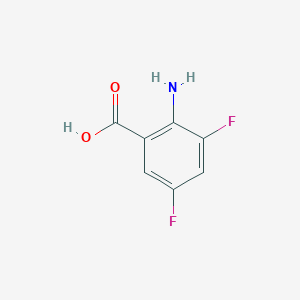

2-Amino-3,5-difluorobenzoic acid is an organic compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol It is characterized by the presence of two fluorine atoms and an amino group attached to a benzoic acid core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3,5-difluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild conditions. Another method involves the direct fluorination of 2-amino benzoic acid derivatives using fluorinating agents such as Selectfluor .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product in its pure form .

化学反应分析

Substitution Reactions

The amino group at position 2 and fluorine atoms at positions 3/5 participate in nucleophilic and electrophilic substitution reactions.

Key Reactions:

Mechanistic Insights :

-

The electron-withdrawing fluorine atoms enhance the electrophilic character of the aromatic ring, facilitating nucleophilic substitution at the para position relative to the amino group .

-

The amino group directs electrophiles to the ortho and para positions, but steric hindrance from fluorine limits reactivity at position 4 .

Oxidation Reactions

The amino and carboxylic acid groups render the compound susceptible to oxidation.

Key Pathways:

Computational Analysis :

-

Density Functional Theory (DFT) studies predict that oxidation of the amino group to nitro is thermodynamically favorable (ΔG = −28.5 kJ/mol) but kinetically slow due to fluorine’s destabilizing effect on transition states .

Reduction Reactions

The carboxylic acid and amino groups can undergo reduction under specific conditions.

Experimental Data:

Challenges :

-

Fluorine’s strong C-F bond (485 kJ/mol) resists reductive dehalogenation, requiring harsh conditions that may degrade the amino group .

Condensation and Cyclization

The compound participates in heterocycle formation via condensation.

Notable Examples:

Synthetic Utility :

-

The acid chloride derivative reacts with amines to form substituted benzamides, which are precursors to bioactive molecules .

Spectroscopic and Computational Insights

-

FT-IR : Stretching frequencies at 1685 cm⁻¹ (C=O), 3340 cm⁻¹ (N-H), and 1240 cm⁻¹ (C-F) confirm functional group integrity .

-

DFT Calculations :

Comparative Reactivity with Halogenated Analogs

| Property | This compound | 2-Amino-3,5-dibromobenzoic acid | 2-Amino-3,5-diiodobenzoic acid |

|---|---|---|---|

| C-X Bond Strength | 485 kJ/mol (C-F) | 285 kJ/mol (C-Br) | 213 kJ/mol (C-I) |

| Electrophilicity | Moderate | High | Very high |

| Common Reactions | Hydrolysis, oxidation | Nucleophilic substitution | Reductive dehalogenation |

科学研究应用

Chemical Properties and Structure

- Molecular Formula: C7H5F2NO2

- Molecular Weight: 173.12 g/mol

- IUPAC Name: 2-amino-3,5-difluorobenzoic acid

The compound features two fluorine atoms on the benzene ring, which significantly influences its chemical reactivity and biological properties.

Synthesis of Polymers

Polymer Applications:

this compound is utilized as a building block in the synthesis of high-performance polymers such as polyimides. These polymers are known for their thermal stability and mechanical strength, making them suitable for applications in electronics and aerospace industries.

Case Study:

A study demonstrated the successful incorporation of this compound into polyimide matrices, enhancing the material's thermal properties compared to traditional polyimides without fluorinated components .

Medicinal Chemistry

Pharmaceutical Applications:

The compound has shown potential in drug development, particularly as a precursor for synthesizing various pharmaceutical agents. Its derivatives have been investigated for their binding affinities to specific receptors.

Case Study:

Research into fluorinated analogs of clozapine indicated that derivatives of this compound could serve as effective radiotracers for PET imaging in neuroscience studies. These compounds demonstrated favorable pharmacokinetics and receptor binding profiles .

Analytical Chemistry

Use as a Reagent:

In analytical chemistry, this compound has been explored as a reagent for detecting nitrites in aqueous solutions. Its derivatives are evaluated for their sensitivity and selectivity in nitrite sensing applications.

Data Table: Nitrite Detection Sensitivity

| Compound | Sensitivity (μM) | Linear Range (μM) |

|---|---|---|

| This compound | 0.94 | 0–125 |

| 4-Nitroaniline | 0.89 | 0–250 |

This table illustrates the comparative effectiveness of various compounds in nitrite detection, highlighting the utility of this compound as a viable candidate .

作用机制

The mechanism of action of 2-amino-3,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

2-Amino-4,5-difluorobenzoic acid: This compound has similar structural features but differs in the position of the fluorine atoms.

2-Amino-3,4-difluorobenzoic acid: Another closely related compound with fluorine atoms at different positions.

Uniqueness: 2-Amino-3,5-difluorobenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

生物活性

2-Amino-3,5-difluorobenzoic acid (CAS No. 126674-78-0) is a fluorinated derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of amino and difluoro substituents on the benzene ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Synthesis and Structural Properties

This compound can be synthesized through various methods, including nucleophilic aromatic substitution and direct fluorination techniques. The compound's molecular formula is , with a molecular weight of 173.12 g/mol. Its structure features two fluorine atoms at the 3 and 5 positions of the benzoic acid moiety, which can significantly impact its reactivity and biological interactions.

1. Pharmacological Applications

Recent studies have explored the pharmacological potential of this compound in various contexts:

- DREADD Technology : The compound has been utilized in the development of DREADD (Designer Receptors Exclusively Activated by Designer Drugs) radiotracers for in vivo imaging. These radiotracers are crucial for studying neural circuits and have applications in treating conditions like epilepsy and Parkinson's disease. The binding affinities of fluorinated analogs of clozapine, including this compound, were evaluated for their effectiveness in targeting hM3Dq and hM4Di receptors .

- Phytotoxicity : Research indicates that derivatives of benzoic acids exhibit significant phytotoxic activity against various weed species. The biological activity of this compound has been assessed for its potential use as a herbicide. Pre-emergence and post-emergence tests demonstrated its effectiveness at specific concentrations against selected weeds .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

- Receptor Binding : The compound's structural modifications influence its binding affinity to specific receptors involved in neurotransmission and other physiological processes.

- Enzymatic Interactions : Its interaction with enzymes such as acetylcholinesterase has been studied to understand its effects on neurotransmitter dynamics in various models .

1. In Vivo Imaging Studies

In a study focusing on the development of PET imaging agents, this compound was part of a series of compounds tested for their ability to bind to DREADD receptors in transgenic mouse models. The results indicated promising imaging properties that could facilitate non-invasive monitoring of receptor expression over time .

2. Phytotoxicity Assessment

A comprehensive evaluation was conducted to assess the herbicidal potential of this compound against common agricultural weeds. The study involved both pre-emergence and post-emergence testing across multiple species, revealing that this compound could effectively inhibit growth at lower concentrations compared to traditional herbicides .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 126674-78-0 |

| Molecular Formula | C₇H₆F₂N O₂ |

| Molecular Weight | 173.12 g/mol |

| Primary Applications | DREADD technology, herbicide |

| Biological Activities | Receptor binding, phytotoxicity |

属性

IUPAC Name |

2-amino-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORJRQVQTYNLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562624 | |

| Record name | 2-Amino-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126674-78-0 | |

| Record name | 2-Amino-3,5-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126674-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。